3,3,4,4-Tetramethylpyrrolidine
Description
3,3,4,4-Tetramethylpyrrolidine (CAS: 3566-61-8) is a saturated five-membered heterocyclic amine with four methyl groups substituted at the 3 and 4 positions of the pyrrolidine ring. Its molecular formula is C₈H₁₃NO₂, and it has a molecular weight of 155.19 g/mol . The compound is commonly encountered as a dione derivative (this compound-2,5-dione), which serves as a key intermediate in organic synthesis and pharmaceutical research. It is characterized by high purity (>98%) and stability under recommended storage conditions (dark, dry, room temperature) .
Properties
CAS No. |
34971-63-6 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3,3,4,4-tetramethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-9-6-8(7,3)4/h9H,5-6H2,1-4H3 |
InChI Key |
NJDDNCANXFHJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3,3,4,4-tetramethylpyrrolidine include fluorinated pyrrolidines, dimethylpyrrolidines, and bicyclic derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- Methyl groups at 3,4 positions (this compound) and fluorine analogs (3,3,4,4-tetrafluoropyrrolidine) retain potency in enzyme inhibition assays, while D-proline substitution reduces activity due to steric or electronic mismatches .
- Fluorinated derivatives exhibit distinct mesophase behavior (smectic vs. nematic phases) in liquid crystals, attributed to fluorine’s electronegativity and polarity .
Synthetic Utility :
- This compound-2,5-dione is synthesized via tetramethylsuccinic anhydride (M4SA) and DBU-mediated coupling, enabling scalable production .
- Fluorinated analogs require specialized routes like thionation with P₄S₁₀ or cyclization of tetrafluorosuccinthioamide .
Physicochemical Properties :
- Methyl groups enhance hydrophobicity, improving membrane permeability in drug candidates .
- Fluorine substituents increase thermal stability and polarity, making them suitable for high-performance materials (e.g., liquid crystals) .
Safety and Handling: this compound-2,5-dione has moderate hazards (H315: skin irritation; H319: eye irritation) .
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